Iso Sildenafil

描述

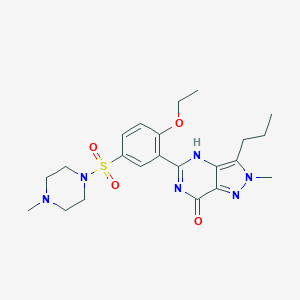

Iso Sildenafil is a structural analogue of sildenafil citrate, the active ingredient in Viagra®. Molecular dynamics (MD) simulations using machine learning interatomic potentials (MLIP) demonstrate that this compound exhibits elastic constants in close agreement with density functional theory (DFT) calculations, indicating comparable mechanical stability to sildenafil citrate . Like sildenafil, this compound likely functions as a PDE5 inhibitor, targeting the catalytic site of the enzyme to enhance nitric oxide-mediated vasodilation, a mechanism critical for treating erectile dysfunction (ED) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Iso Sildenafil involves several steps, starting with the preparation of the pyrazolopyrimidine core. The key steps include:

Formation of the Pyrazolopyrimidine Core: This involves the reaction of a suitable pyrazole derivative with a pyrimidine derivative under controlled conditions.

Methylation: The critical step that differentiates this compound from Sildenafil is the methylation at the N2 position of the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.

化学反应分析

Types of Reactions

Iso Sildenafil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives with different functional groups.

科学研究应用

Chemical and Pharmacological Properties

Iso sildenafil differs from sildenafil primarily by a methylation at the N2 position of the pyrazolopyrimidine fragment. This modification affects its pharmacological profile, including selectivity for phosphodiesterase (PDE) enzymes. While sildenafil is well-known for its high selectivity for PDE5, this compound's selectivity and efficacy in various biological contexts are still under investigation .

Therapeutic Applications

Research indicates that this compound may have several potential therapeutic applications:

- Cardiovascular Diseases :

- Pain Management :

- Pulmonary Hypertension :

- Wound Healing :

- Alzheimer's Disease :

- Cancer Therapy :

Case Studies and Research Findings

- A study published in MDPI explored the multifaceted potential of sildenafil and its analogs, including this compound, across various medical fields. The findings highlighted this compound's potential applications in systemic sclerosis-associated Raynaud’s disease and digital ulcers .

- In a comparative study of electron density distributions between this compound and sildenafil, significant structural differences were noted that could influence their biological activities. This foundational research is crucial for understanding how modifications to the molecular structure can affect pharmacodynamics and pharmacokinetics .

Data Summary Table

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Cardiovascular Diseases | Vasodilation without affecting heart | Ongoing studies |

| Pain Management | Modulation of neuropathic pain | Preliminary findings |

| Pulmonary Hypertension | Effective vasodilator | Similar to sildenafil |

| Wound Healing | Enhanced healing processes | Emerging evidence |

| Alzheimer's Disease | Influence on neurodegenerative processes | Initial studies |

| Cancer Therapy | Modulation of cellular pathways | Needs further research |

作用机制

Iso Sildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues . This mechanism is similar to that of Sildenafil, but the structural differences may result in variations in potency and selectivity.

相似化合物的比较

Structural and Functional Comparison with Approved PDE5 Inhibitors

Structural Similarities and Differences

Sildenafil vs. Vardenafil :

- Both share a nearly identical pyrazolopyrimidinone scaffold, differing only in minor substituents. Vardenafil replaces sildenafil’s ethoxy group with an ethylenedioxy moiety, enhancing its potency (IC₅₀: 0.6 nM vs. 3.9 nM for sildenafil) .

- Molecular similarity metrics (e.g., surface area-based descriptors) show a high similarity score of 0.955 between the two, reflecting their structural overlap .

Sildenafil vs. Tadalafil :

- Tadalafil features a methyldione structure instead of the pyrazolopyrimidinone core, resulting in a distinct pharmacokinetic profile (half-life: 17.5 hours vs. 4 hours for sildenafil) .

- Similarity scores between sildenafil and tadalafil are lower (~0.8), consistent with their divergent scaffolds .

Iso Sildenafil vs. Sildenafil :

Table 1: Structural and Pharmacokinetic Comparison of PDE5 Inhibitors

| Compound | Core Structure | IC₅₀ (nM) | Half-Life (h) | Food Interaction (High-Fat Meal) |

|---|---|---|---|---|

| Sildenafil | Pyrazolopyrimidinone | 3.9 | 4 | Delayed absorption |

| Vardenafil | Pyrazolopyrimidinone | 0.6 | 4 | Delayed absorption |

| Tadalafil | Methyldione | 1.0 | 17.5 | None |

| This compound* | Pyrazolopyrimidinone | N/A | N/A | Not reported |

*Data inferred from computational studies .

Comparison with Unapproved Sildenafil Analogues

Structural Analogues in Dietary Supplements

- Desmethylpiperazinyl Propoxysildenafil : Replaces sildenafil’s ethoxy group with an n-propoxy moiety and lacks the methylpiperazinyl group. UV spectra and HPLC retention times closely match sildenafil, but its safety profile is unvalidated .

- Hydroxyhomosildenafil : Substitutes the N-methyl group on the piperazine ring with N-hydroxyethyl. Despite structural mimicry, it lacks regulatory approval and poses health risks .

Table 2: Key Structural Modifications in Sildenafil Analogues

Molecular Binding and Selectivity

Catalytic Site Interactions

- Sildenafil and Analogues : Docking studies reveal that sildenafil, its analogues, and this compound occupy the same catalytic pocket on PDE5. Compound 1 (a sildenafil analogue) demonstrates superior binding energy (-10.3 kcal/mol) compared to sildenafil (-9.7 kcal/mol), suggesting enhanced affinity .

- Selectivity for PDE Isoforms : Both sildenafil and vardenafil inhibit PDE6 (retinal isoform), causing visual disturbances. Vardenafil’s higher PDE6 selectivity ratio (15 vs. 7 for sildenafil) necessitates higher doses for off-target effects .

生物活性

Iso Sildenafil, a structural isomer of the well-known phosphodiesterase type 5 (PDE5) inhibitor sildenafil, has garnered attention for its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant clinical findings.

This compound functions primarily as a selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound enhances the effects of nitric oxide (NO), leading to increased levels of cGMP in smooth muscle tissues. This results in smooth muscle relaxation and vasodilation , particularly in the corpus cavernosum of the penis, thereby facilitating penile erection during sexual stimulation.

Key Points:

- PDE5 Inhibition : this compound selectively inhibits PDE5 with high potency, similar to sildenafil.

- cGMP Pathway : The drug enhances NO-mediated signaling by preventing cGMP breakdown.

- Clinical Relevance : This mechanism underlies its use in treating erectile dysfunction and potentially other vascular-related conditions.

Pharmacokinetics

This compound exhibits pharmacokinetic properties that are crucial for its therapeutic efficacy:

- Absorption : Rapidly absorbed after oral administration with peak plasma concentrations occurring within 30 to 120 minutes.

- Bioavailability : Approximately 40% bioavailability, similar to sildenafil.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C9), producing active metabolites that contribute to its pharmacological effects.

Clinical Studies and Findings

Several studies have evaluated the biological activity and safety profile of this compound. Below is a summary of notable findings:

Comparative Efficacy

This compound's efficacy compared to other PDE5 inhibitors is notable. Research indicates that it may offer similar or enhanced effects in certain contexts:

- Selectivity : this compound shows greater selectivity for PDE5 over other isoforms (e.g., PDE1, PDE6), minimizing off-target effects.

- Potency : In vitro studies suggest that this compound has comparable potency to sildenafil with an IC50 value for PDE5 inhibition around 3.5 nM .

Safety Profile

The safety profile of this compound mirrors that of sildenafil, with some reported adverse effects including:

常见问题

Basic Research Questions

Q. How can researchers optimize analytical methods for detecting iso sildenafil and its analogs in complex matrices?

- Methodological Answer : Utilize experimental design frameworks like the Box-Behnken design to systematically optimize critical parameters (e.g., solvent composition, pH, temperature). For example, a 15-test design with three central points allows efficient exploration of interactions between variables while minimizing experimental runs . Validate the method using uncertainty profiles to assess specificity, precision, linearity, and limits of quantification. For HPLC-based methods, ensure system suitability criteria (e.g., resolution ≥2.5 between this compound and analogs, peak tailing ≤1.5) are met using columns like Ascentis® Express C18 .

Q. What statistical approaches address missing data in crossover trials evaluating this compound's efficacy?

- Methodological Answer : In trials with incomplete assessments (e.g., missing post-treatment IIEF scores), avoid multiple imputation for binary endpoints due to potential bias. Instead, stratify analysis by treatment sequence and assess baseline prognostic factors (e.g., prior sildenafil use, age) to minimize bias. Sensitivity analyses should estimate worst-case scenarios (e.g., assuming non-responders for missing data) to evaluate robustness .

Q. How to design in vivo studies to evaluate this compound's tissue-specific effects?

- Methodological Answer : Use animal models (e.g., streptozocin-induced diabetes) to study histopathological changes in target organs (heart, liver, kidneys). Ensure ethical compliance (e.g., approval by animal ethics committees) and standardize dosing regimens based on pharmacokinetic data. Tissue samples should be analyzed via histopathology to quantify structural changes and correlate with biochemical markers .

Advanced Research Questions

Q. How can computational models validate this compound's physicochemical properties against experimental data?

- Methodological Answer : Train machine learning interatomic potentials (MLIPs) on datasets like "Solvated Protein Fragments" to predict elastic constants, melting temperatures, and potential energy. Validate MLIPs by comparing results with DFT calculations (e.g., C11, C22, C33 elastic constants) and experimental melting points (e.g., 500.75 ± 30 K for this compound). Discrepancies >10% in elastic constants or melting points warrant recalibration of training datasets .

Q. What methodologies reconcile contradictory findings in observational studies on this compound's neuroprotective effects?

- Methodological Answer : Address conflicting results (e.g., Alzheimer's disease risk reduction vs. no effect) by conducting sensitivity analyses with propensity score matching to control for confounders (e.g., comorbidities, concurrent medications). Use in silico docking studies to validate this compound's interaction with PDE5 or amyloid-beta pathways, followed by longitudinal cohort studies with biomarker validation (e.g., tau protein levels) .

Q. How to design metabolomic studies to identify this compound's novel metabolites in human samples?

- Methodological Answer : Perform LC-MS/MS-based molecular networking on in vitro microsomal biotransformation data to predict metabolite structures. Cross-reference public metabolomic databases (e.g., GNPS) to identify gaps in metabolite detection. For undetected metabolites, optimize extraction protocols (e.g., solid-phase extraction) and reanalyze fecal or plasma samples with higher sensitivity mass spectrometers .

Q. What strategies improve reproducibility in cross-study comparisons of PDE5 inhibitors like this compound?

- Methodological Answer : Standardize endpoints (e.g., IIEF scores, adverse event reporting) and inclusion criteria (e.g., baseline erectile dysfunction severity) across studies. Use meta-analysis tools to pool data while adjusting for heterogeneity (e.g., I² >50% indicates random-effects models). For preference studies, stratify by dosing flexibility (e.g., on-demand vs. daily use) to isolate confounding factors .

属性

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJOHLAUWUPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476531 | |

| Record name | Iso Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253178-46-0 | |

| Record name | Isosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253178460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iso Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4UFZ3330V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。